N-Ethenyl-N-methylhexadecanamide

Description

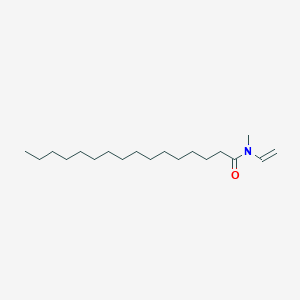

N-Ethenyl-N-methylhexadecanamide is a synthetic long-chain fatty acid amide derivative characterized by a hexadecanoyl backbone (C₁₅H₃₁CO–) substituted with an ethenyl (vinyl, CH₂=CH–) and a methyl (–CH₃) group on the nitrogen atom. The molecular formula is deduced as C₁₉H₃₇NO₂, with a theoretical molecular weight of 311.5 g/mol. Such compounds are typically explored for applications in surfactants, emulsifiers, or specialty polymers due to their amphiphilic nature.

Properties

CAS No. |

91601-16-0 |

|---|---|

Molecular Formula |

C19H37NO |

Molecular Weight |

295.5 g/mol |

IUPAC Name |

N-ethenyl-N-methylhexadecanamide |

InChI |

InChI=1S/C19H37NO/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(3)5-2/h5H,2,4,6-18H2,1,3H3 |

InChI Key |

CJTSTHGQLOLXER-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N(C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethenyl-N-methylhexadecanamide can be synthesized through a multi-step process involving the following key steps:

Preparation of Hexadecanamide: Hexadecanoic acid (palmitic acid) is reacted with ammonia or an amine to form hexadecanamide.

N-Methylation: The hexadecanamide is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.

Vinylation: The N-methylhexadecanamide is then reacted with acetylene or a vinyl halide in the presence of a palladium catalyst to introduce the ethenyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethenyl-N-methylhexadecanamide can undergo various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The ethenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used for oxidation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Primary or secondary amines.

Substitution: Various substituted amides or alkenes.

Scientific Research Applications

N-Ethenyl-N-methylhexadecanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential use in drug delivery systems or as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of N-Ethenyl-N-methylhexadecanamide involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Hexadecanamide Derivatives

*Estimated formula based on structural analysis.

Key Observations

Substituent Impact on Properties: Hydrophilicity: The hydroxyethyl and hydroxypropyl groups in enhance water solubility, making it suitable for cosmetic formulations. In contrast, the ethenyl and methyl groups in the target compound would prioritize lipophilicity. Thermal Stability: The higher molecular weight and polar substituents in correlate with a higher melting point (69–77°C) compared to simpler amides. The target compound’s simpler structure lacks such pharmacophoric features.

Purity and Regulatory Status: meets stringent purity criteria (e.g., ≤0.5% residual hexadecanol, heavy metal limits) for cosmetic use .

Synthetic Complexity :

- The benzodioxepin-containing compound likely requires multi-step synthesis due to its stereochemistry and aromatic heterocycle, whereas the bis-amide and hydroxy-substituted derivatives are simpler to prepare.

Research Findings and Limitations

- Hypothetical Applications of this compound: Its ethenyl group could enable use in crosslinked polymers or reactive surfactants.

- Gaps in Evidence : Direct data on the target compound are absent in the provided sources. Comparisons are extrapolated from analogs with differing substituents.

- Recommendations : Further studies should prioritize synthesizing this compound and evaluating its solubility, stability, and emulsification efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.